molecular formula C22H34Cl2N2O6 B12297122 Hexoprenaline dihydrochloride CAS No. 4323-43-7

Hexoprenaline dihydrochloride

Cat. No.: B12297122
CAS No.: 4323-43-7
M. Wt: 493.4 g/mol
InChI Key: LECFJMMCVCBLPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexoprenaline dihydrochloride is a selective β2-adrenergic receptor agonist compound used in pharmacological and biochemical research. Its primary mechanism of action involves binding to and activating β2-adrenoreceptors, which are predominantly found in the smooth muscles of the bronchi and the uterus . Upon binding, the receptor activates adenylate cyclase via the G-protein-coupled receptor pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) concentration . The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates target proteins within the smooth muscle cells, resulting in reduced intracellular calcium concentrations and inhibition of myosin light-chain kinase. This cascade ultimately causes smooth muscle relaxation . This mechanism underpins the compound's two major research applications: as a bronchodilator and a tocolytic agent. In studies related to obstructive airways diseases, such as asthma, bronchitis, and emphysema, hexoprenaline induces bronchodilation, making it a valuable tool for investigating respiratory pathophysiology . Concurrently, its ability to relax uterine smooth muscle has established its role in research focused on suppressing premature labor contractions . A key area of research interest is its receptor selectivity, which is associated with a lower incidence of side-effects like tremor, palpitations, and tachycardia compared to some other sympathomimetic amines, offering a favorable profile for comparative pharmacological studies . From an analytical chemistry standpoint, hexoprenaline presents a chromatographic challenge due to its polarity (logP of 0.22), often necessitating the use of ion-pairing reagents in reversed-phase UPLC methods for accurate quantification and stability studies in various matrices . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

4323-43-7

Molecular Formula

C22H34Cl2N2O6

Molecular Weight

493.4 g/mol

IUPAC Name

[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]azaniumyl]hexyl]azanium;dichloride

InChI

InChI=1S/C22H32N2O6.2ClH/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16;;/h5-8,11-12,21-30H,1-4,9-10,13-14H2;2*1H

InChI Key

LECFJMMCVCBLPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C[NH2+]CCCCCC[NH2+]CC(C2=CC(=C(C=C2)O)O)O)O)O)O.[Cl-].[Cl-]

Origin of Product

United States

Synthesis Methodologies and Chemical Derivations

Established Synthetic Pathways

The foundational synthesis of hexoprenaline (B194853) involves the coupling of two catechol-derived units with a six-carbon diamine linker. The most established pathway, outlined in patents, involves the reaction of hexamethylenediamine (B150038) with a protected form of a 3,4-dihydroxyphenacyl halide, followed by reduction steps to yield the final compound. drugfuture.com

The core of the hexoprenaline synthesis lies in a double N-alkylation reaction. This approach establishes the carbon-nitrogen bonds that connect the hexamethylene spacer to the two ethanolamine (B43304) side chains.

The process typically begins with the reaction of hexamethylenediamine with two equivalents of an α-haloacetophenone derivative. To prevent unwanted reactions with the hydroxyl groups of the catechol ring, these are protected, commonly as benzyl (B1604629) ethers. A key intermediate is, therefore, 3,4-dibenzyloxy-α-bromoacetophenone.

The reaction is a nucleophilic substitution where the primary amine groups of hexamethylenediamine attack the electrophilic carbon bearing the bromine atom. This process is typically carried out in a suitable solvent and may require heating. chemguide.co.uk The reaction forms a central diketone intermediate, N,N'-bis(3,4-dibenzyloxyphenacyl)hexamethylenediamine. This alkylation step is critical as it builds the fundamental carbon skeleton of the final molecule.

Table 1: Key Intermediates in Hexoprenaline Synthesis

Intermediate NameChemical FormulaRole in Synthesis
HexamethylenediamineC6H16N2Provides the central alkyl linker.
3,4-Dibenzyloxy-α-bromoacetophenoneC22H19BrO3Acts as the alkylating agent, providing the protected catechol and ketone functionalities.
N,N'-bis(3,4-dibenzyloxyphenacyl)hexamethylenediamineC50H52N2O6The diketone product of the initial alkylation step.

The formation of the crucial secondary amine linkages in hexoprenaline is achieved through the alkylation strategy described above. chemguide.co.uk An alternative conceptual framework for this type of transformation is reductive amination. libretexts.orgmdpi.com In a hypothetical reductive amination pathway, hexamethylenediamine would react with a suitable aldehyde or ketone in the presence of a reducing agent. libretexts.org

However, the more documented and practical approach for hexoprenaline relies on the SN2 reaction between the primary diamine and the halo-ketone precursor. drugfuture.com This method effectively creates the two secondary amine groups in a single, concerted transformation, leading to the formation of the diketone intermediate. The success of this strategy hinges on controlling the stoichiometry to ensure dialkylation and to minimize the formation of over-alkylated or mono-alkylated byproducts.

In the context of hexoprenaline synthesis, "hydroxylation" primarily refers to the creation of the secondary alcohol groups in the ethanolamine portions of the molecule. These hydroxyl groups are not introduced by direct hydroxylation of a carbon atom but are the result of the reduction of the ketone functionalities present in the diketone intermediate, N,N'-bis(3,4-dibenzyloxyphenacyl)hexamethylenediamine.

This reduction is a critical final step in the synthesis. It can be achieved using various reducing agents:

Catalytic Hydrogenation: This is a highly effective method. Using a catalyst like Palladium on carbon (Pd/C) with hydrogen gas not only reduces the two ketone groups to secondary alcohols but also simultaneously removes the benzyl protecting groups from the catechol hydroxyls (hydrogenolysis). This one-pot reduction and deprotection is an efficient route to the final hexoprenaline base.

Chemical Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) can be used to reduce the ketone groups. libretexts.org However, this would necessitate a separate deprotection step to remove the benzyl ethers, typically using a different method like treatment with a strong acid.

Following the formation of the hexoprenaline free base, it is treated with hydrochloric acid to produce the more stable and water-soluble hexoprenaline dihydrochloride (B599025) salt. drugfuture.comhodoodo.com

Advanced Synthetic Modifications for Research Applications

The hexoprenaline molecule has been the subject of various synthetic modifications to create derivatives for research purposes, such as the development of prodrugs or analytical standards.

One significant area of research is the creation of prodrugs to improve the pharmacokinetic properties of secondary amine-containing drugs like hexoprenaline. google.com A patented approach describes the modification of the secondary amine nitrogen by substituting it with a labile, hydrophobic carbamate-linked prodrug moiety. google.com This modification can lead to decreased solubility under physiological conditions and sustained release of the parent drug upon administration, potentially offering a more controlled therapeutic effect. google.com

For analytical and quality control purposes, the synthesis of potential impurities and metabolites is crucial. For instance, N,N'-Dinitroso Hexoprenaline has been identified as a potential nitrosamine (B1359907) impurity and is synthesized as a reference standard for pharmaceutical quality control. synzeal.com Such standards are essential for developing and validating analytical methods to ensure the purity and safety of the final drug product. synzeal.com

Further research applications could involve the synthesis of isotopically labeled hexoprenaline (e.g., with ¹³C or ²H) to study its metabolism and pharmacokinetics in detail. Additionally, the synthesis of analogs by modifying the length or nature of the hexamethylene linker or altering the substituents on the catechol rings could be undertaken to explore structure-activity relationships (SAR) and design new beta-2 agonists with improved selectivity or duration of action.

Pharmacological Classification and Receptor Selectivity

Classification as a Selective Beta-2 Adrenergic Receptor Agonist

Hexoprenaline (B194853) is pharmacologically classified as a selective beta-2 adrenergic receptor agonist. nih.govdrugbank.commedchemexpress.com This classification is supported by its mechanism of action and its therapeutic uses as a bronchodilator and a tocolytic agent. nih.govdrugbank.com The Anatomical Therapeutic Chemical (ATC) classification system further codifies hexoprenaline as a selective beta-2-adrenoreceptor agonist under codes R03AC06 and R03CC05. nih.govgenome.jp

The therapeutic effects of hexoprenaline are mediated through its stimulation of beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchi and the uterus. nih.gov Upon binding, it activates a G-protein-coupled receptor pathway, which in turn stimulates the enzyme adenylate cyclase. This leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The elevated cAMP levels result in the relaxation of bronchial and uterine smooth muscle, leading to bronchodilation and inhibition of uterine contractions, respectively. nih.gov The development of selective beta-2 agonists like hexoprenaline was a significant advancement over non-selective beta-agonists, such as isoprenaline, which stimulate both beta-1 and beta-2 receptors, often leading to undesirable cardiac side effects. mdpi.com

Receptor Subtype Specificity and Binding Affinity Studies

The clinical utility of a beta-2 adrenergic agonist is largely defined by its selectivity—its ability to preferentially bind to beta-2 receptors over beta-1 receptors, which are concentrated in the heart. High selectivity minimizes cardiovascular side effects like tachycardia. Selectivity can be achieved through higher binding affinity for the target receptor subtype, greater intrinsic efficacy at that subtype, or a combination of both. nih.govsigmaaldrich.com

Detailed studies quantifying the specific binding kinetics (such as association/dissociation rates and affinity constants) of hexoprenaline with the beta-2 adrenergic receptor are not extensively detailed in publicly available literature. However, the principles of ligand-receptor interactions suggest that the binding process is a critical determinant of a drug's pharmacological profile. nih.gov

One study investigating the affinities of various beta-adrenergic agonists on rat reticulocyte adenyl cyclase, a system rich in beta-2 receptors, found the order of apparent affinity (Ka values) to be: isoprenaline > hexoprenaline > fenoterol (B1672521) > salbutamol (B1663637) > adrenaline > terbutaline (B1683087) > noradrenaline. nih.gov This places hexoprenaline high in terms of its affinity for the beta-2 receptor-adenyl cyclase system, second only to the non-selective agonist isoprenaline in that specific study. nih.gov

Comparative studies have been crucial in establishing the selectivity profile of hexoprenaline relative to other beta-adrenergic agonists. These studies consistently demonstrate a high degree of selectivity for beta-2 receptors over beta-1 receptors.

An in-vitro study using isolated guinea-pig tissues provided a clear quantitative demonstration of hexoprenaline's selectivity. The drug showed significantly higher potency in tissues rich in beta-2 adrenoceptors (trachea, uterus, hind limb blood vessels) compared to tissues with predominantly beta-1 adrenoceptors (atria, ileum). nih.gov

Table 1: Relative Potency of Hexoprenaline in Guinea-Pig Tissues (Isoprenaline = 100) nih.gov
TissuePredominant ReceptorRelative Potency
TracheaBeta-2219
Hind Limb Blood VesselsBeta-2110
UterusBeta-276
AtriaBeta-13.3
IleumBeta-11.0
Table 2: Comparative Chronotropic Effects of Beta-2 Agonists for Tocolysis nih.gov
DrugMean Maximal Pulse Rise (beats/min)Significance vs. Hexoprenaline
Hexoprenaline30-
Fenoterol> 50p < 0.001
Ritodrine> 50p < 0.001
Salbutamol> 50p < 0.001

This superior selectivity, resulting in minimal cardiac stimulation for a given degree of bronchodilator or tocolytic effect, is a defining characteristic of hexoprenaline's pharmacological profile. nih.govnih.gov

Mechanistic Pharmacology at the Molecular and Cellular Level

G-Protein Coupled Receptor Activation

The primary molecular target of hexoprenaline (B194853) is the beta-2 adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. patsnap.compatsnap.commedchemexpress.com These receptors are integral membrane proteins characterized by seven transmembrane helices. nih.gov As a beta-2 adrenergic agonist, hexoprenaline mimics the action of endogenous catecholamines like epinephrine (B1671497) but exhibits greater selectivity for the beta-2 receptor subtype. patsnap.com This selectivity is crucial for its therapeutic action, as beta-2 receptors are predominantly located in the smooth muscles of the bronchi and the uterus. patsnap.compatsnap.com

The activation process begins when hexoprenaline binds to the orthosteric site of the beta-2 adrenergic receptor. This binding event induces a conformational change in the receptor protein. nih.govnih.gov This change is transmitted to the intracellular domains of the receptor, enabling it to interact with and activate a heterotrimeric G-protein, specifically the stimulatory G-protein (Gs). patsnap.comyoutube.com Upon activation, the Gs protein releases its bound guanosine (B1672433) diphosphate (B83284) (GDP) and binds guanosine triphosphate (GTP), causing the dissociation of its α-subunit (Gαs) from the βγ-subunits. youtube.comaklectures.com The now active Gαs-GTP complex becomes the primary transducer of the signal to downstream effector enzymes. nih.govaklectures.com This receptor-ligand interaction and subsequent G-protein activation represent the initial, critical step in the signaling cascade responsible for hexoprenaline's pharmacological effects.

Intracellular Signal Transduction Pathways

Following GPCR activation, a cascade of intracellular events is initiated, amplifying the initial signal and leading to a physiological response. nih.gov This signal transduction pathway is central to the mechanism of action for all beta-2 adrenergic agonists, including hexoprenaline.

Adenylyl Cyclase Activation and Cyclic AMP Production

The activated Gαs-GTP complex diffuses laterally within the plasma membrane and binds to the enzyme adenylyl cyclase. patsnap.comyoutube.com This interaction stimulates the catalytic activity of adenylyl cyclase, which then converts adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). patsnap.comaklectures.comnih.gov This step serves as a major amplification point in the pathway, as a single activated adenylyl cyclase enzyme can generate numerous cAMP molecules. nih.gov The resulting increase in the intracellular concentration of cAMP is the pivotal second messenger signal that drives the subsequent cellular responses to hexoprenaline. patsnap.compatsnap.comnih.gov Preclinical studies in rat tissues have demonstrated that hexoprenaline administration leads to an increase in cAMP content and adenylyl cyclase activity in the lungs. nih.gov

Protein Kinase A Mediated Phosphorylation Events

Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. patsnap.comnih.gov PKA is a holoenzyme consisting of two regulatory subunits and two catalytic subunits. nih.gov The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. youtube.comnih.gov

These freed catalytic subunits then phosphorylate various target proteins and enzymes within the smooth muscle cell on specific serine and threonine residues. patsnap.comnih.gov This phosphorylation is a key regulatory mechanism, altering the activity of target proteins and orchestrating the cellular response. nih.govnih.gov The activation of PKA by the cAMP generated through hexoprenaline's action is a critical juncture that links receptor activation to the downstream events causing smooth muscle relaxation. patsnap.comnih.gov

Regulation of Intracellular Calcium Dynamics

A primary consequence of PKA activation in smooth muscle cells is the reduction of intracellular free calcium ion (Ca2+) concentrations. patsnap.com Calcium ions are essential for muscle contraction, and their regulation is a key aspect of smooth muscle relaxation. nih.govnih.gov PKA mediates this effect through several phosphorylation events:

It phosphorylates and enhances the activity of Ca2+-ATPases on the plasma membrane and the sarcoplasmic reticulum, which actively pump Ca2+ out of the cytoplasm.

It can inhibit the opening of L-type calcium channels, reducing the influx of extracellular Ca2+.

It phosphorylates phospholamban in the sarcoplasmic reticulum, which removes its inhibitory effect on the Ca2+-ATPase, further increasing Ca2+ sequestration.

By promoting the removal of Ca2+ from the cytoplasm and its sequestration into intracellular stores, the PKA-mediated cascade initiated by hexoprenaline effectively lowers the concentration of free Ca2+ available to bind with calmodulin. patsnap.com

Myosin Light-Chain Kinase Inhibition Mechanisms

The final step leading to smooth muscle relaxation involves the modulation of the contractile apparatus. The interaction between actin and myosin, which generates force, is regulated by the phosphorylation of the 20,000-Da myosin light chain (LC20). nih.gov This phosphorylation is catalyzed by Myosin Light-Chain Kinase (MLCK). nih.govguidetopharmacology.org

The activity of MLCK is dependent on its binding to a Ca2+-calmodulin complex. selleckchem.com The reduction in intracellular Ca2+ concentration, as described previously, leads to less formation of this activating complex, thereby reducing MLCK activity. patsnap.com Furthermore, PKA can directly phosphorylate MLCK. nih.gov This phosphorylation decreases the affinity of MLCK for the Ca2+-calmodulin complex, providing a direct inhibitory mechanism that is independent of changes in bulk Ca2+ concentration. patsnap.com This dual action—reducing available Ca2+ and directly inhibiting MLCK—ensures a robust inhibition of myosin light chain phosphorylation, preventing the cross-bridge cycling required for muscle contraction and promoting relaxation. patsnap.com

Downstream Cellular Responses and Physiological Effects (Preclinical Focus)

The culmination of the molecular and intracellular signaling events initiated by hexoprenaline is the relaxation of smooth muscle. patsnap.com Preclinical studies form the basis for understanding these physiological effects. In animal models, hexoprenaline has been shown to protect against bronchoconstriction induced by agents like histamine (B1213489) and acetylcholine. medicaldialogues.in

The primary downstream cellular response is a decrease in the phosphorylation state of myosin light chains, leading to the dissociation of actin-myosin cross-bridges and a loss of muscle tone. nih.gov This manifests as two key physiological effects:

Bronchodilation: In the airways, the relaxation of bronchial smooth muscle leads to an increase in the diameter of the airways, facilitating easier airflow. patsnap.commedicaldialogues.in This is the basis of its use in conditions involving bronchospasm. patsnap.commedchemexpress.com

Tocolysis: In the uterus, the relaxation of the myometrial smooth muscle results in the inhibition of uterine contractions. patsnap.compatsnap.com This effect has been demonstrated in preclinical models and is the foundation for its application in delaying premature labor. medicaldialogues.in

These effects are a direct consequence of the beta-2 receptor-mediated signaling cascade, highlighting the tight coupling between molecular receptor activation and macroscopic physiological response.

Preclinical Pharmacological Investigations

In Vitro Mechanistic Studies

In vitro studies have been fundamental in characterizing the direct effects of hexoprenaline (B194853) on target tissues and cells, providing insights into its molecular mechanisms of action.

Cellular Models for Bronchodilation Studies

The primary cellular models for studying the bronchodilatory effects of hexoprenaline involve isolated tracheal smooth muscle preparations, typically from guinea pigs. These tissues serve as a reliable ex vivo system that mimics the physiological responses of the human airway. In these models, the tracheal tissue is suspended in an organ bath, and contractions are induced by various spasmogens.

Hexoprenaline demonstrates potent relaxant effects on pre-contracted guinea pig tracheal smooth muscle. The underlying mechanism involves its action as a selective beta-2 adrenergic receptor agonist. Upon binding to these receptors on the surface of bronchial smooth muscle cells, hexoprenaline activates adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates several intracellular proteins. This cascade of events ultimately results in a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase, leading to smooth muscle relaxation and bronchodilation.

Uterine Smooth Muscle Relaxation Models

Similar to bronchodilation studies, in vitro models for uterine smooth muscle relaxation utilize isolated uterine tissue strips, often from guinea pigs or rats. These models are instrumental in evaluating the tocolytic (uterine-relaxing) properties of hexoprenaline. Spontaneous or agonist-induced contractions of the uterine muscle are recorded to assess the inhibitory effects of the compound.

In these preparations, hexoprenaline effectively inhibits the amplitude and frequency of uterine contractions. The mechanism of action mirrors that observed in bronchial smooth muscle. By stimulating beta-2 adrenergic receptors present in the myometrium, hexoprenaline initiates the same cAMP-PKA signaling pathway. The resulting smooth muscle relaxation makes it a candidate for the management of premature labor.

Receptor Agonist Efficacy in Isolated Tissues

Studies on isolated tissues have been pivotal in quantifying the receptor agonist efficacy of hexoprenaline and its selectivity for beta-2 adrenergic receptors over beta-1 adrenergic receptors, which are predominantly found in the heart. A comparative study on various isolated tissues from the guinea pig provides a clear profile of hexoprenaline's activity relative to the non-selective beta-agonist, isoprenaline.

The potency of hexoprenaline was evaluated in tissues rich in beta-2 receptors (trachea and uterus) and those with a higher density of beta-1 receptors (atria). The results demonstrated that hexoprenaline is a potent agonist at beta-2 adrenoceptors, showing significant relaxant effects on the trachea and uterus. In contrast, its effects on the atria, a beta-1 mediated response, were considerably weaker than those of isoprenaline, highlighting its beta-2 selectivity.

Relative Potency of Hexoprenaline in Isolated Guinea-Pig Tissues
TissuePredominant Receptor TypeRelative Potency (Isoprenaline = 100)
TracheaBeta-276
UterusBeta-23.3
AtriaBeta-11.0

In Vivo Animal Models

In vivo animal models are essential for understanding the pharmacological effects of hexoprenaline in a complete biological system, providing data on its efficacy and physiological impact.

Respiratory System Models of Bronchospasm

Guinea pigs are a frequently used animal model for studying bronchospasm due to the hypersensitivity of their airways to various bronchoconstrictors, a characteristic that shares similarities with human asthma. In these models, bronchoconstriction is artificially induced by agents such as histamine (B1213489) or acetylcholine.

In studies involving histamine-induced bronchoconstriction, hexoprenaline has been shown to effectively protect guinea pigs from the signs of respiratory distress. When administered prior to the histamine challenge, hexoprenaline prevents the development of bronchospasm, demonstrating its prophylactic bronchodilator activity in a living organism.

Uterine Contractility Models

To investigate the tocolytic effects of hexoprenaline in vivo, researchers often use pregnant animal models, such as rats. In these models, uterine contractions can be stimulated to mimic labor, and the ability of a tocolytic agent to suppress these contractions is measured.

One key study evaluated the effect of hexoprenaline on uteroplacental blood flow in pregnant rats. The findings from this research indicated that hexoprenaline not only has the potential to relax the uterine muscle but also to affect blood flow to the placenta. Specifically, in awake pregnant rats on day 14 of gestation, hexoprenaline administration led to a significant increase in placental blood flow and the proportion of cardiac output distributed to the placentas. This suggests a complex interplay of its effects on both uterine musculature and the associated vasculature.

Effect of Hexoprenaline on Uteroplacental Blood Flow in Pregnant Rats
ParameterPercentage Change
Placental Blood Flow+198%
Distribution of Cardiac Output to Placentas+229%
Renal Blood Flow-24%

Cardiovascular System Characterization in Preclinical Settings

Preclinical studies in various animal models have been instrumental in characterizing the cardiovascular effects of hexoprenaline. Investigations in anesthetized dogs have provided insights into the hemodynamic responses to beta-2 adrenergic agonists. While specific quantitative data for hexoprenaline is limited in readily available literature, studies on similar compounds in this class have shown effects on heart rate and blood pressure. For instance, research in anesthetized dogs has demonstrated that beta-agonists can induce changes in mean arterial pressure and heart rate, with the magnitude of these effects being dose-dependent. nih.govnih.gov

In vitro studies using isolated guinea pig atria have also been employed to assess the direct cardiac effects of beta-adrenergic agonists. These preparations allow for the evaluation of chronotropic (heart rate) effects independent of systemic influences. Comparative studies have shown that while some bronchodilators have potent effects on heart rate, others, like salbutamol (B1663637), exhibit a greater degree of selectivity for bronchial smooth muscle over cardiac beta-adrenoceptors. nih.gov A study comparing several bronchodilators, including hexoprenaline, utilized spontaneously beating right atria from guinea pigs to determine effects on heart rate. nih.gov

The following table summarizes the type of preclinical models used to characterize the cardiovascular effects of beta-2 adrenergic agonists like hexoprenaline.

Preclinical Models for Cardiovascular Characterization

Animal ModelPreparationCardiovascular Parameters Measured
DogAnesthetized, in vivoHeart Rate, Blood Pressure
Guinea PigIsolated, spontaneously beating right atriaHeart Rate (Chronotropic effect)

Comparative Pharmacological Efficacy in Animal Studies

The preclinical efficacy of hexoprenaline as a bronchodilator has been evaluated in comparison to other sympathomimetic amines in various animal models. These studies are crucial for establishing the relative potency and selectivity of the compound.

In a significant comparative study, the bronchodilator effects of hexoprenaline were assessed alongside isoproterenol (B85558), isoetharine, salbutamol, terbutaline (B1683087), ephedrine, and aminophylline. nih.gov The study utilized both in vivo and in vitro models to determine the relative potency and the separation of bronchodilator and heart rate effects.

In Vivo Models:

Anesthetized Dogs: The bronchodilator activity was measured as the antagonism of acetylcholine-induced increases in pulmonary resistance. nih.gov

Conscious Guinea Pigs: The protective effect against histamine-induced bronchospasm was evaluated. nih.gov

In Vitro Models:

Guinea Pig Perfused Lung: This model assesses the direct bronchodilator effect on the airways.

Guinea Pig Tracheal Strip: This preparation allows for the measurement of smooth muscle relaxation. nih.gov

The results from these studies indicated that hexoprenaline is an effective bronchodilator. The relative potency estimates from these animal models were generally in agreement with human clinical data, supporting the predictive value of these preclinical tests. nih.gov

Below is a data table comparing the animal models used to assess the pharmacological efficacy of hexoprenaline and other bronchodilators.

Comparative Efficacy of Bronchodilators in Animal Models

Animal ModelParameter MeasuredCompared Drugs
Anesthetized DogAntagonism of acetylcholine-induced increase in pulmonary resistanceIsoproterenol, Salbutamol, Orciprenaline
Conscious Guinea PigProtection against histamine-induced bronchospasmIsoproterenol, Isoetharine, Salbutamol, Terbutaline, Ephedrine, Aminophylline
Guinea Pig Perfused Lung (in vitro)BronchodilationIsoproterenol, Isoetharine, Salbutamol, Terbutaline, Ephedrine, Aminophylline
Guinea Pig Tracheal Strip (in vitro)Smooth muscle relaxationIsoproterenol, Isoetharine, Salbutamol, Terbutaline, Ephedrine, Aminophylline

Preclinical Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling

Preclinical pharmacokinetic-pharmacodynamic (PK-PD) modeling is a quantitative approach used to understand the relationship between the concentration of a drug in the body over time (pharmacokinetics) and its pharmacological effect (pharmacodynamics). While specific PK-PD models for hexoprenaline are not extensively detailed in the available literature, the principles of such modeling are fundamental to drug development.

The primary goal of preclinical PK-PD modeling is to predict the time course of a drug's effect and to inform the selection of a dosing regimen for first-in-human studies. nih.gov This is achieved by integrating data from various in vitro and in vivo preclinical studies. For a bronchodilator like hexoprenaline, a PK-PD model would aim to link plasma concentrations of the drug to the degree of bronchodilation observed in animal models.

Key components of a preclinical PK-PD model for a compound like hexoprenaline would include:

Pharmacokinetic Model: Describing the absorption, distribution, metabolism, and excretion (ADME) of hexoprenaline in the preclinical species.

Pharmacodynamic Model: Characterizing the relationship between the drug concentration at the site of action (the beta-2 adrenergic receptors in the bronchial smooth muscle) and the bronchodilator response.

Link Model: Connecting the pharmacokinetic and pharmacodynamic models, often involving considerations of receptor binding kinetics and signal transduction pathways.

Dose-Response Relationships in Preclinical Models

The dose-response relationship describes the magnitude of the response of an organism, as a function of exposure to a stimulus or stressor after a certain exposure time. In preclinical pharmacology, establishing a clear dose-response relationship is essential for determining the potency and efficacy of a new chemical entity.

For hexoprenaline, preclinical studies have focused on elucidating the dose-response relationship for its primary pharmacological effect: bronchodilation. In anesthetized dogs, the antagonism of acetylcholine-induced increases in pulmonary resistance is a key measure of efficacy, and this effect is dose-dependent. nih.gov Similarly, in conscious guinea pigs, the protection against histamine-induced bronchospasm varies with the dose of hexoprenaline administered. nih.gov

A typical dose-response curve for a bronchodilator would plot the dose of the drug against the percentage of inhibition of bronchoconstriction. From this curve, key parameters such as the ED50 (the dose that produces 50% of the maximum effect) can be determined, which is a measure of the drug's potency.

The following table illustrates the types of data that would be generated in preclinical dose-response studies for a bronchodilator.

Illustrative Dose-Response Data for a Bronchodilator in a Preclinical Model

Dose (µg/kg)Mean Inhibition of Bronchoconstriction (%)
0.115
0.345
1.075
3.090
10.095

Target Modulation and Exposure-Response Analysis

The exposure-response relationship helps to:

Confirm that the drug's pharmacological effect is mediated through its intended target.

Determine the level of target engagement required to achieve a desired therapeutic effect.

Provide a basis for translating preclinical findings to the clinical setting by establishing a target exposure that is likely to be effective in humans. fda.gov

This analysis is crucial for optimizing the therapeutic index of a drug, by ensuring that the desired pharmacological effect is achieved at exposures that are well-tolerated.

Metabolic Pathways and Biotransformation Studies

Hepatic Metabolism Pathwayspatsnap.comwikipedia.org

The liver is the principal site for the metabolism of hexoprenaline (B194853). patsnap.com Like other catecholamines, it undergoes extensive biotransformation mediated by hepatic enzymes. wikipedia.orgtaylorandfrancis.com The metabolic strategy of the body is to convert lipophilic drugs into more polar, water-soluble products that can be easily eliminated. sigmaaldrich.comnih.gov This is achieved through functionalization reactions in Phase I, followed by conjugation reactions in Phase II. pharmacy180.com

The primary route for the Phase I metabolism of hexoprenaline, and other compounds featuring a catechol group, is O-methylation. wikipedia.orgnih.gov This reaction involves the introduction of a methyl group to one of the hydroxyl groups on the catechol ring. wikipedia.orgyoutube.com The primary purpose of this functionalization reaction is to expose or add a polar functional group, which prepares the molecule for subsequent Phase II reactions. nih.govpharmacy180.com

This metabolic step is crucial in the inactivation of catecholamines. wikipedia.org The methylation process reduces the biological activity of the compound and is considered the main pathway for terminating the action of catecholamines like epinephrine (B1671497). nih.gov

Following Phase I functionalization, hexoprenaline or its metabolites undergo Phase II conjugation reactions. nih.gov These synthetic reactions involve the covalent attachment of endogenous molecules, such as glucuronic acid or sulfate (B86663), to the drug molecule. pharmacy180.comuomus.edu.iqpharmacy180.com The resulting conjugates are significantly more water-soluble and are readily excreted. wikipedia.orguomus.edu.iq

While specific studies on hexoprenaline's conjugation are limited, the metabolism of other catecholic drugs provides a model for its likely pathways. nih.gov

Glucuronidation: This is a common Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the drug. nih.govwikipedia.org This process significantly increases the water solubility of the xenobiotic. wikipedia.org

Sulfation: Mediated by sulfotransferases (SULTs), this reaction involves the conjugation of a sulfonate group to the molecule. nih.gov For many phenolic compounds, sulfation is a major metabolic pathway. nih.gov Research on similar catecholic drugs has shown that they can be subject to both methylation and subsequent sulfation, resulting in a doubly conjugated metabolite. nih.gov

Table 1: Summary of Hexoprenaline Metabolic Pathways

Phase Reaction Type Key Mechanism Primary Outcome
Phase I Functionalization O-methylation of the catechol group. wikipedia.org Introduction of a methyl group, preparing the molecule for Phase II reactions. wikipedia.orgyoutube.com
Phase II Conjugation Glucuronidation and/or Sulfation. nih.govwikipedia.org Attachment of polar moieties (glucuronic acid, sulfate) to increase water solubility for excretion. uomus.edu.iqpharmacy180.com

Elimination Mechanisms in Preclinical Specieswikipedia.orgnih.gov

Studies in preclinical animal models provide insight into the elimination of hexoprenaline. In sheep, following intravenous administration of radiolabeled hexoprenaline, the mean terminal half-life of total radioactivity in the blood was observed to be between 2.5 and 4.2 hours. nih.gov For orally administered hexoprenaline, the primary route of excretion appears to be through the feces, accounting for approximately 90% of elimination. wikipedia.org

Enzymatic Systems Involved in Hexoprenaline Metabolismwikipedia.orgwikipedia.orgnih.gov

The biotransformation of hexoprenaline is catalyzed by specific enzyme systems.

Phase I Enzymes: The key enzyme responsible for the O-methylation of hexoprenaline is Catechol-O-methyltransferase (COMT) . wikipedia.orgwikipedia.org COMT is a primary enzyme involved in the degradation of catecholamines. wikipedia.orgtaylorandfrancis.com It facilitates the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to a hydroxyl group on the catechol structure of the substrate. wikipedia.orgyoutube.com There are two main isoforms of this enzyme: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). wikipedia.orgnih.gov

Phase II Enzymes: The conjugation reactions are mediated by families of transferase enzymes. pharmacy180.com

UDP-glucuronosyltransferases (UGTs): This superfamily of enzymes is responsible for glucuronidation. nih.govwikipedia.org

Sulfotransferases (SULTs): These enzymes catalyze the sulfation process. nih.gov Studies on other catecholic drugs have indicated that after methylation by COMT, the resulting metabolite can be a substrate for SULTs. nih.gov Specifically, the SULT1A3 isoform has been shown to exhibit significant activity in the sulfation of methylated catecholic drugs. nih.gov

Table 2: Key Enzymatic Systems in Hexoprenaline Metabolism

Metabolic Phase Enzyme Family/Enzyme Function
Phase I Catechol-O-methyltransferase (COMT) wikipedia.orgwikipedia.org Catalyzes the O-methylation of the catechol ring. wikipedia.org
Phase II UDP-glucuronosyltransferases (UGTs) nih.govwikipedia.org Mediate the conjugation with glucuronic acid.
Phase II Sulfotransferases (SULTs), particularly SULT1A3 nih.govnih.gov Catalyze the conjugation with sulfate, especially on methylated metabolites. nih.gov

Analytical Methodologies for Research and Quantification

Spectrophotometric and Chromatographic Techniques

Chromatographic and spectrophotometric methods are mainstays in pharmaceutical analysis due to their specificity, sensitivity, and accuracy. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly prominent for their separative capabilities, while spectrophotometry offers a simpler, more accessible alternative for quantification.

A reversed-phase high-performance liquid chromatographic (RP-HPLC) method has been developed for the determination of hexoprenaline (B194853) sulfate (B86663) in pharmaceutical formulations like tablets and injections. The method's development drew upon established HPLC techniques for catecholamines, which typically use C8 or C18 columns with an acidic buffer, an organic solvent like methanol, and an ion-pairing agent such as sodium octanesulfonate.

Validation of the HPLC method confirmed its suitability for routine analysis. Specificity was established by comparing chromatograms of standard solutions with those of pharmaceutical excipients, ensuring no interference. The method demonstrated linearity across concentration ranges suitable for both tablet and injection assays. System suitability was confirmed through replicate analyses, with the relative standard deviation (%RSD) for peak area and retention times falling within the acceptance criterion of ≤2%. The robustness of the method was evaluated by introducing small, deliberate variations to chromatographic parameters such as column temperature and mobile phase pH.

Table 1: Chromatographic Conditions for Hexoprenaline HPLC Analysis

Parameter Condition
Column Capcellpak C18 MG (150mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile / 0.3% Triethylamine (pH 3.0 with phosphoric acid)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL (for tablets), 150 µL (for injections)

Data sourced from a study on HPLC method development for hexoprenaline sulfate analysis.

Table 2: Validation Parameters for Hexoprenaline HPLC Method

Parameter Specification Result
Linearity Range (Tablets) 2.5 to 50 µg/mL Achieved
Linearity Range (Injections) 1 to 3 µg/mL Achieved
System Suitability (%RSD) ≤ 2% Met
Specificity No interference from excipients Confirmed
Robustness Tested for column temperature (±2℃) and mobile phase pH (±0.2) Method found to be robust

This table summarizes the validation results from a developed HPLC method for hexoprenaline sulfate.

To achieve faster analysis and lower solvent consumption, Ultra-Performance Liquid Chromatography (UPLC) methods have been developed. mdpi.com A novel, stability-indicating reversed-phase UPLC method was created and validated for determining hexoprenaline in injectable dosage forms, utilizing Analytical Quality by Design (AQbD) principles. mdpi.comnih.gov This approach involves assessing the impact of various parameters like ion pairing, column type, pH, and gradient elution to ensure a robust methodology. mdpi.comnih.gov

The optimized UPLC method demonstrated linearity over a concentration range of 3.50–6.50 µg/mL with a high correlation coefficient (R² = 0.9998). mdpi.comnih.gov The method was validated according to ICH Q2 guidelines, confirming it to be linear, accurate, precise, specific, and robust. mdpi.com The stability of standard and test solutions of hexoprenaline sulphate was confirmed for at least 48 hours at room temperature. mdpi.com

Table 3: Optimized Conditions for Hexoprenaline UPLC Analysis

Parameter Condition
Column Waters Acquity HSS T3 (50 x 2.1 mm i.d., 1.8 µm)
Mobile Phase A 5 mM Sodium dihydrogen phosphate (B84403) + 10 mM Octane-1-sulphonic acid sodium salt buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Elution 0-1 min, 5% B; 1-5 min, 5% to 50% B; 5-7 min, 50% to 5% B; 7-10 min, 5% B
Flow Rate 0.5 mL/min
Detection UV at 280 nm
Column Temperature Ambient

This table details the conditions for a stability-indicating UPLC method developed for hexoprenaline. mdpi.comnih.gov

Spectrophotometric methods provide a simple and rapid option for the quantification of hexoprenaline. One such method is based on the oxidative coupling reaction of hexoprenaline hydrochloride with 4-amino antipyrine (B355649) (4-AAP), which produces a colored species with a maximum absorption wavelength at 494 nm. ju.edu.jo

Another developed method involves the reaction of hexoprenaline HCl with sodium cobaltinitrite solution in the presence of acetic acid. ju.edu.jo The procedure requires heating aliquots of the drug solution with the reagents at 60°C for 5 minutes. ju.edu.jo This method was successfully applied to determine hexoprenaline in pharmaceutical tablets. ju.edu.jo For sample preparation from tablets, a powdered portion is extracted with water, filtered, and then diluted to an appropriate concentration before reacting with the reagents. ju.edu.jo

Table 4: Spectrophotometric Method Parameters for Hexoprenaline HCl

Method Reagents Wavelength (λmax) Conditions
Oxidative Coupling 4-amino antipyrine (4-AAP) 494 nm N/A
Complexation 0.3% Sodium cobaltinitrite, Acetic acid N/A Heat at 60°C for 5 min

Summary of two spectrophotometric methods developed for the determination of hexoprenaline HCl. ju.edu.jo

Electrochemical and Potentiometric Methods

Electrochemical methods, particularly potentiometry using ion-selective electrodes, offer a simple, rapid, and selective alternative for drug quantification, often without the need for extensive sample preparation. nih.gov

Plastic membrane electrodes have been constructed for the quantification of the hexoprenaline cation. nih.gov These ion-selective electrodes (ISEs) are based on the incorporation of an ion-exchanger, such as hexoprenalinium-phosphotungstate (Hx-PTA) or hexoprenalinium-phosphomolybdate (Hx-PMA), into a polyvinyl chloride (PVC) membrane plasticized with dioctylphthalate (DOP). nih.gov

The performance of these electrodes was fully characterized, evaluating their composition, response time, lifespan, and the effects of pH and temperature. nih.gov The electrodes exhibited a Nernstian response over a wide concentration range, typically from 5.5 × 10⁻⁶ M to 1.0 × 10⁻² M. nih.gov These developed ISEs were successfully applied to the potentiometric determination of hexoprenaline in its pure form, in pharmaceutical preparations, and in biological samples like urine and plasma, using both batch and flow injection analysis (FIA) conditions. nih.govresearchgate.net The selectivity of the electrodes was found to be high in the presence of various inorganic cations, sugars, and amino acids. nih.gov

Table 5: Performance Characteristics of Hexoprenaline Ion-Selective Electrodes

Parameter Hx-PTA Electrode Hx-PMA Electrode
Ion-Exchanger Hexoprenalinium phosphotungstate Hexoprenalinium phosphomolybdate
Optimal Membrane Composition 10.0% Hx-PTA, 45.0% PVC, 45.0% DOP 5.0% Hx-PMA, 47.5% PVC, 47.5% DOP
Linear Concentration Range 5.5 × 10⁻⁶ – 1.0 × 10⁻² M 5.5 × 10⁻⁶ – 1.0 × 10⁻² M
Response Nernstian Nernstian

This table presents the optimized composition and performance characteristics of two types of ion-selective electrodes for hexoprenaline quantification. nih.gov

Stability-Indicating Methods and Forced Degradation Studies

A stability-indicating analytical method (SIM) is a validated procedure that can accurately quantify the drug substance without interference from degradation products, impurities, or excipients. nih.gov The development of such methods is essential for assessing the stability of a drug. nih.gov Forced degradation, or stress testing, is a critical part of developing a SIM, as it helps to identify likely degradation products and demonstrate the method's specificity. nih.gov

Forced degradation studies on hexoprenaline were performed as part of the development of a UPLC method. mdpi.comnih.gov The drug samples were subjected to various stress conditions, including hydrolysis (acidic and basic), oxidation, and thermal stress. mdpi.comnih.gov The UPLC method was able to effectively separate the intact hexoprenaline from the degradation products generated under these conditions, thus proving its stability-indicating capability. nih.govresearchgate.net This ensures that any decrease in the concentration of the active ingredient due to degradation over time can be accurately measured. nih.gov The knowledge gained from these studies helps in understanding the chemical behavior of the molecule, which is valuable for formulation and packaging development. nih.gov

Table 6: Forced Degradation Conditions Applied to Hexoprenaline

Stress Condition Description
Acid Hydrolysis Subjecting the drug sample to acidic conditions to induce degradation.
Base Hydrolysis Subjecting the drug sample to basic conditions to induce degradation.
Oxidation Exposing the drug sample to an oxidative agent.
Thermal Stress Exposing the drug sample to elevated temperatures.

This table summarizes the stress conditions used in forced degradation studies of hexoprenaline to validate a stability-indicating UPLC method. mdpi.comnih.gov

Advanced Analytical Techniques for Metabolite Identification

Identifying the metabolites of a drug is fundamental to understanding its biotransformation and pharmacokinetic profile. nih.gov Modern analytical techniques have become essential tools in metabolomics for the separation, identification, and quantification of metabolites in complex biological samples. sysrevpharm.org

The most powerful and commonly used techniques for metabolite identification are based on the coupling of a separation method with a detection method, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govcreative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a cornerstone technique in metabolite analysis. creative-proteomics.com LC separates the metabolites in a complex mixture based on their chemical properties, and the mass spectrometer then detects and helps identify these compounds by measuring their mass-to-charge ratio. creative-proteomics.com LC-MS is highly sensitive and can be used to quantify a vast array of small molecules. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is another widely used technique, particularly for volatile and thermally stable compounds. sysrevpharm.org It offers high chromatographic resolution. Electron Ionization (EI) is a common ionization technique used in GC-MS, which produces repeatable fragmentation patterns that create well-defined mass spectral fingerprints, aiding in structural elucidation. sysrevpharm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a non-destructive technique that provides detailed information about the chemical structure of molecules. creative-proteomics.com It is highly reproducible and particularly powerful for elucidating the precise structure of unknown metabolites, especially for differentiating between isomers, which can be challenging for MS alone. nih.govnih.gov Combining NMR with MS provides complementary information, significantly increasing the confidence in metabolite identification. nih.gov

These advanced hyphenated techniques are indispensable in modern drug development for building a comprehensive understanding of a drug's metabolic pathways. nih.govsysrevpharm.org

Q & A

Q. What in vitro assays are most appropriate for evaluating hexoprenaline dihydrochloride's bronchodilatory efficacy in preclinical studies?

Methodological Answer: Tracheal smooth muscle preparations from animal models (e.g., guinea pigs or rats) are widely used to assess β₂-adrenergic receptor agonism. Mount tissue strips in organ baths with oxygenated Krebs-Henseleit solution, measure isotonic contractions via force transducers, and quantify relaxation responses to hexoprenaline under carbachol-induced constriction. Normalize data to maximal isoproterenol responses for comparative analysis .

Q. How should researchers validate the purity of this compound batches for pharmacological studies?

Methodological Answer: Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) using a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0, 20:80 v/v). Compare retention times to certified reference standards. Confirm purity >99% via peak area integration and assess residual solvents via gas chromatography-mass spectrometry (GC-MS) .

Q. What are the key considerations for designing dose-response studies of this compound in animal models?

Methodological Answer: Use logarithmic dosing (e.g., 0.1–10 mg/kg) to capture EC₅₀ values. Administer via intravenous or inhalation routes to mimic clinical delivery. Monitor heart rate and blood pressure continuously due to β₁-cardiac effects. Include positive controls (e.g., salbutamol) and vehicle controls. Apply nonlinear regression models (e.g., Hill equation) for potency/efficacy calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported β₂-adrenergic receptor binding affinities of this compound across studies?

Methodological Answer: Standardize radioligand displacement assays using human recombinant β₂-AR membranes. Use [³H]-CGP-12177 as the tracer ligand and perform competition binding under consistent buffer conditions (pH 7.4, 37°C). Apply the Cheng-Prusoff equation to correct for tracer Kd variations. Validate results across multiple cell lines (e.g., CHO vs. HEK293) to exclude system-specific artifacts .

Q. What strategies optimize the detection of hexoprenaline metabolites in pharmacokinetic studies?

Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization in positive mode. Prepare plasma samples via protein precipitation with acetonitrile. Monitor transitions for hexoprenaline (m/z 421.2 → 152.1) and its sulfate conjugate (m/z 501.2 → 421.2). Include deuterated internal standards (e.g., hexoprenaline-d4) to correct matrix effects .

Q. How should researchers address interspecies variability in hexoprenaline’s cardiovascular side effects during translational studies?

Methodological Answer: Conduct telemetry-based hemodynamic profiling in conscious animals (rodents vs. non-human primates) to account for anesthesia-induced bias. Compare β₁/β₂ selectivity ratios using isolated atrial (β₁) and tracheal (β₂) tissues. Apply allometric scaling for dose conversion and physiologically based pharmacokinetic (PBPK) modeling to predict human cardiac risk thresholds .

Data Analysis & Reproducibility

Q. What statistical approaches are critical for analyzing time-dependent bronchodilation responses to this compound?

Methodological Answer: Use mixed-effects models to handle repeated-measures data (e.g., airway resistance at 0, 15, 30, 60 min post-dose). Include random effects for inter-subject variability and fixed effects for dose, time, and interaction terms. Apply false discovery rate (FDR) correction for multiple comparisons. Report 95% confidence intervals for AUC0–60min values .

Q. How can researchers ensure reproducibility in hexoprenaline’s off-target receptor profiling?

Methodological Answer: Screen against a standardized panel of 50+ GPCRs, ion channels, and kinases (e.g., Eurofins CEREP Profile). Use agonist/antagonist modes at 10 μM hexoprenaline and normalize activity to reference controls. Share raw fluorescence/radioactivity counts and curve-fitting parameters (e.g., Hill slopes) in supplementary datasets .

Ethical & Safety Considerations

Q. What precautions are necessary when handling this compound in aerosolized formulations?

Methodological Answer: Use HEPA-filtered ventilated enclosures for nebulization procedures. Wear NIOSH-certified N95 respirators and nitrile gloves. Monitor airborne concentrations via real-time particle counters. Decontaminate surfaces with 70% ethanol to prevent cross-contamination. Follow OSHA Hazard Communication Standard (HCS) guidelines for labeling and SDS documentation .

Q. How should researchers mitigate bias in blinded preclinical trials assessing hexoprenaline’s efficacy?

Methodological Answer: Implement randomized block designs with third-party coding of test articles (hexoprenaline vs. placebo). Use automated data acquisition systems to limit observer bias. Predefine exclusion criteria and primary endpoints in a registered protocol. Perform sample-size calculations using historical variance data to ensure adequate power .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.